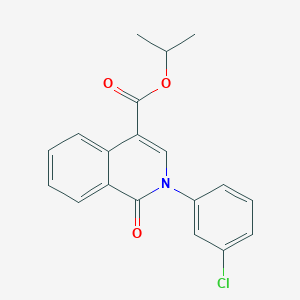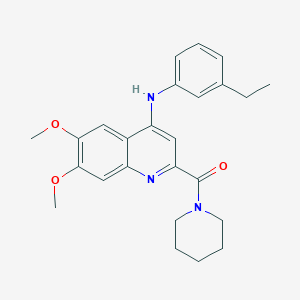
propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, also known as PCID, is a synthetic compound that has become increasingly important for its various applications in scientific research. PCID is a highly versatile compound that is used in a variety of biochemical processes, including cell signaling pathways, protein-protein interactions, and enzyme-substrate interactions. PCID has been used in a wide range of laboratory experiments and has been studied for its potential applications in drug discovery and development.
科学的研究の応用
Propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has been widely used in various scientific research applications, such as in the study of cell signaling pathways, protein-protein interactions, and enzyme-substrate interactions. This compound has also been used to investigate the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drugs. This compound has also been used to study the structure and function of proteins, receptors, and enzymes.
作用機序
The mechanism of action of propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. This compound is believed to interact with various proteins and receptors in the cell, leading to the inhibition of enzyme activity and the disruption of cell signaling pathways. This compound is also thought to interact with various enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to interact with various proteins and receptors in the cell, leading to the inhibition of enzyme activity and the disruption of cell signaling pathways. This compound has also been shown to interfere with the synthesis of certain hormones and neurotransmitters, leading to altered physiological processes.
実験室実験の利点と制限
The main advantage of using propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate in laboratory experiments is its versatility. This compound can be used in a wide range of experiments and can be used to investigate a variety of biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive. The main limitation of using this compound in laboratory experiments is that it is not well understood and its mechanism of action is not fully understood.
将来の方向性
The potential future directions for propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate in scientific research include its use in drug discovery and development, its use in the study of protein-protein interactions and enzyme-substrate interactions, and its use in the study of cell signaling pathways. Additionally, this compound could be used to investigate the biochemical and physiological effects of drugs and the structure and function of proteins, receptors, and enzymes. Furthermore, this compound could be used to investigate the role of epigenetics in disease and to study the mechanisms of drug resistance. Finally, this compound could be used to investigate the effects of environmental toxins and pollutants on human health.
合成法
Propan-2-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is synthesized through a series of chemical reactions starting with the reaction of 2-chlorobenzaldehyde with propan-2-yl bromide in the presence of sodium hydroxide. This reaction yields the intermediate product, 2-chloropropan-2-yl-benzaldehyde. This intermediate is then reacted with 1,2-dihydroisoquinoline-4-carboxylic acid in the presence of anhydrous zinc chloride. Finally, the product is isolated and purified.
特性
IUPAC Name |
propan-2-yl 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12(2)24-19(23)17-11-21(14-7-5-6-13(20)10-14)18(22)16-9-4-3-8-15(16)17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIIRDYGYZQMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(furan-2-yl)methyl]-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6587119.png)
![7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6587126.png)

![1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6587157.png)
![1-benzyl-4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6587164.png)
![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B6587169.png)
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587174.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587176.png)
![1-(3-chlorophenyl)-4-[1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6587195.png)
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B6587206.png)

![ethyl 3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B6587220.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6587224.png)
![N-(2,4-difluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587231.png)